molecular formula C10H16O2 B1598782 Nerolic acid CAS No. 4613-38-1

Nerolic acid

Cat. No.: B1598782
CAS No.: 4613-38-1
M. Wt: 168.23 g/mol
InChI Key: ZHYZQXUYZJNEHD-CLFYSBASSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Nerolic acid can be synthesized through various chemical reactions. One common method involves the isomerization of geranic acid under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the isomerization process.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources such as essential oils of lemongrass and Myrcia species . The extraction process includes steam distillation followed by purification steps to isolate this compound from other components.

Chemical Reactions Analysis

Types of Reactions

Nerolic acid undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various products, including aldehydes and ketones.

    Reduction: Reduction of this compound can yield alcohols.

    Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: Produces aldehydes and ketones.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the reagent used.

Scientific Research Applications

Nerolic acid has a wide range of applications in scientific research:

Mechanism of Action

Nerolic acid exerts its effects through various molecular targets and pathways. In biological systems, it interacts with cellular membranes and enzymes, altering their function. Its antifungal properties are attributed to its ability to disrupt fungal cell membranes, leading to cell death .

Comparison with Similar Compounds

Nerolic acid is structurally similar to geranic acid, with both being isomers of 3,7-dimethyl-2,6-octadienoic acid . this compound has a unique configuration that imparts different chemical and biological properties. Other similar compounds include:

    Geranic acid: An isomer with different spatial arrangement.

    Citral: A mixture of geranial and neral, which are aldehyde forms of the same carbon skeleton.

    Farnesol: A related compound found in the same natural sources.

This compound stands out due to its specific role in the Nasonov pheromone and its significant antifungal properties .

Properties

IUPAC Name

(2Z)-3,7-dimethylocta-2,6-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12)/b9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYZQXUYZJNEHD-CLFYSBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C\C(=O)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90109995
Record name cis-Geranic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4613-38-1
Record name Nerolic acid
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Record name Neranic acid
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Record name cis-Geranic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2Z)-3,7-dimethylocta-2,6-dienoic acid
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Record name NERANIC ACID
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Synthesis routes and methods

Procedure details

Following the procedure of Example 8, with the exception of using a substrate/catalyst ratio of 15, the hydrogenation of 3,7-dimethylocta-2,6-dienoic acid (E/Z≃7) was carried out at -23° C. under 130 psig of H2. The reaction was stopped after one week and there was obtained 1.41g. (94% yield) of a mixture of 65% 3,7-dimethyloct-6-enoic acid and 35% 3,7-dimethylocta-2,6-dienoic acid. The rotation of this mixture was [α]D25 +4.59° (c. 5.04, CHCl3) and of the methyl ester was [α]D25 +3.05° (c. 5.08, CHCl3). The nmr of the ester showed a 6:1 ratio of R to S enantiomers in the 3,7-dimethyloct-6-enoic acid. The optical purity calculated from the rotation of the acid is 69%, and the enantiomeric excess determined from the nmr of the ester is 71%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Nerolic Acid and what are its primary sources in nature?

A1: this compound is a naturally occurring organic compound classified as a monoterpene. It is commonly found in the essential oils of various plants, particularly within the Myrcia genus. [, , , ] For instance, Myrcia ovata, endemic to the Brazilian Atlantic Forest, is known to be rich in this compound, often serving as a major component in its essential oil. [, , ] Another source is Cymbopogon citratus (lemongrass), where it can be extracted using methods like supercritical fluid extraction. [] Additionally, this compound is a key component of the Nasonov pheromone, a complex chemical signal employed by honeybees (Apis mellifera) for communication purposes. [, , , ]

Q2: What is the chemical structure of this compound?

A2: this compound is an acyclic monoterpene with a carboxylic acid functional group. Its molecular formula is C10H16O2, and it has a molecular weight of 168.23 g/mol. []

Q3: Can you explain the antifungal activity of this compound and its potential applications?

A3: Research has demonstrated the notable antifungal activity of this compound against several plant pathogens. It exhibits effectiveness against Colletotrichum acutatum, the causal agent of citrus postbloom fruit drop, Plenodomus destruens, responsible for sweet potato foot rot, and Thielaviopsis paradoxa, which causes coconut stem bleeding. [] Notably, the combination of this compound with Linalool, another common essential oil component, demonstrated significant fungicidal action against these pathogens. [] Additionally, this compound displayed antifungal activity against Fusarium pallidoroseum, implicated in melon postharvest rot, and Colletotrichum musae, which causes anthracnose in bananas. [] These findings suggest that this compound, especially in combination with other natural compounds, holds promise as a potential biocontrol agent for managing fungal diseases in economically important crops.

Q4: What is the role of this compound in the Nasonov pheromone of honeybees?

A4: this compound is a crucial component of the Nasonov pheromone, a complex chemical signal secreted by worker honeybees (Apis mellifera) for communication. [, , , ] Studies show that this compound acts synergistically with other pheromone components, such as Citral and Geraniol, significantly enhancing the attractiveness of the pheromone blend to both Africanized and European honeybee populations. [] Specifically, this compound contributes to the pheromone's role in attracting swarms to new nesting sites and guiding returning foragers to the hive entrance. [, ] The presence of this compound in the synthetic pheromone blends was shown to be essential for optimal attraction, as its absence resulted in a decreased response from the bees. [, , ]

Q5: How is this compound detected and analyzed in research settings?

A5: Several analytical techniques are employed to identify and quantify this compound in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for separating and identifying volatile compounds, including this compound, in essential oils and other complex mixtures. [, , , , ] This technique allows for accurate identification based on the compound's retention time and mass spectrum. Additionally, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is particularly useful for analyzing volatile compounds like this compound in headspace samples, such as those from grapes contaminated with fungi. [] For quantifying this compound in grape samples, a combination of liquid chromatography (LC) and tandem mass spectrometry (MS/MS) techniques is often employed. [] This approach offers high sensitivity and selectivity, enabling the determination of this compound levels even in complex matrices like grape extracts.

Q6: Are there any known safety concerns regarding this compound?

A6: While generally considered safe for use in cosmetics and fragrances at low concentrations, research on the potential toxicity and long-term effects of this compound is limited. [] Further studies are needed to comprehensively evaluate its safety profile, particularly for applications involving direct human exposure or consumption. As with any chemical compound, understanding its potential adverse effects is crucial, especially when considering its use in agricultural or food-related applications.

Q7: What research directions are promising for future studies on this compound?

A7: Future research could investigate the structure-activity relationships (SAR) of this compound and its analogs to develop more potent and selective antifungal agents. [] Further exploration of its synergistic interactions with other natural compounds could lead to more effective biocontrol strategies for plant diseases. [] Additionally, investigating the mechanisms underlying its role in honeybee communication and exploring its potential applications in apiculture could be promising areas of research. [, , ] Finally, comprehensive toxicological studies are crucial for assessing its safety profile for various applications, especially those involving human exposure. []

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